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Compound of Interest

Compound Name: 4-(2,2-Diethoxyethyl)morpholine

Cat. No.: B1295596

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction

4-(2,2-Diethoxyethyl)morpholine is a valuable bifunctional molecule that serves as a key
synthetic intermediate in the construction of a wide array of complex organic scaffolds. Its
structure incorporates a morpholine ring, a privileged motif in medicinal chemistry known to
enhance the physicochemical and pharmacokinetic properties of drug candidates, and a
protected aldehyde in the form of a diethyl acetal. This unique combination allows for a diverse
range of chemical transformations, making it an indispensable tool for organic chemists. This
technical guide provides a comprehensive overview of the synthesis, key reactions, and
applications of 4-(2,2-diethoxyethyl)morpholine as a synthetic building block, with a focus on
its role in the development of bioactive molecules.

Physicochemical Properties

A summary of the key physicochemical properties of 4-(2,2-diethoxyethyl)morpholine is
presented in the table below.
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Property Value

CAS Number 3616-59-9

Molecular Formula C10H21NO3

Molecular Weight 203.28 g/mol

Appearance Colorless to light yellow liquid
Boiling Point 80 °C at 0.5 Torr

Density 0.990 £ 0.06 g/cm3

pKa (Predicted) 7.16 £0.10

Synthesis of 4-(2,2-Diethoxyethyl)morpholine

The most common and direct route to 4-(2,2-diethoxyethyl)morpholine is the N-alkylation of

morpholine with a suitable two-carbon electrophile, typically 2-bromo-1,1-diethoxyethane. This
reaction proceeds via a nucleophilic substitution mechanism where the secondary amine of the
morpholine ring attacks the electrophilic carbon of the bromoacetaldehyde diethyl acetal.

Experimental Protocol: N-Alkylation of Morpholine

Materials:

e Morpholine

e 2-Bromo-1,1-diethoxyethane

o Potassium carbonate (K2CO3) or Triethylamine (Et3N)
o Acetonitrile or Dimethylformamide (DMF)

o Saturated aqueous sodium bicarbonate solution

» Organic solvent for extraction (e.g., ethyl acetate)

¢ Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2S04)
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Procedure:

 In a round-bottom flask, dissolve morpholine (1.0 equivalent) and 2-bromo-1,1-
diethoxyethane (1.1 equivalents) in a suitable polar aprotic solvent such as acetonitrile or
DMF.

e Add a base, such as potassium carbonate (1.5 equivalents) or triethylamine (1.5
equivalents), to the mixture to act as a proton scavenger.

 Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction
can be monitored by thin-layer chromatography (TLC).

» Upon completion, quench the reaction by adding a saturated aqueous solution of sodium
bicarbonate.

o Extract the product into an organic solvent like ethyl acetate.

o Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or
sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

 Purify the crude product by vacuum distillation to yield 4-(2,2-diethoxyethyl)morpholine as
a colorless to light yellow oll.

Quantitative Data:

While specific yields can vary depending on the scale and precise reaction conditions, this
method generally affords the product in good to excellent yields, typically ranging from 70% to
90%.

Reactivity and Synthetic Applications

The synthetic utility of 4-(2,2-diethoxyethyl)morpholine stems from the reactivity of its two
key functional groups: the morpholine nitrogen and the protected aldehyde.

Deprotection and Reactions of the Aldehyde

The diethyl acetal group serves as a stable protecting group for the aldehyde functionality,
which can be readily deprotected under acidic conditions to yield 2-morpholinoacetaldehyde.
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This reactive aldehyde is a versatile intermediate for a variety of subsequent transformations.

4-(2,2-Diethoxyethyl)morpholine % 2-Morpholinoacetaldehyde

Click to download full resolution via product page
Caption: Deprotection of 4-(2,2-diethoxyethyl)morpholine.

2-Morpholinoacetaldehyde is an excellent substrate for reductive amination reactions. It can
react with primary or secondary amines to form an intermediate iminium ion, which is then
reduced in situ by a suitable reducing agent, such as sodium cyanoborohydride (NaBH3CN) or
sodium triacetoxyborohydride (NaBH(OAC)3), to yield more complex substituted amines.[1]
This strategy is widely employed in the synthesis of pharmaceutical compounds to introduce
the morpholinoethyl moiety.

1. R1IR2NH
2-Morpholinoacetaldehyde 2. [H]

T
S

Substituted Amine

R1R2NH

Click to download full resolution via product page
Caption: Reductive amination workflow.

The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydro-f3-carbolines
and related heterocyclic systems.[2] 2-Morpholinoacetaldehyde can serve as the aldehyde
component in this reaction, condensing with a -arylethylamine, such as tryptamine, under
acidic conditions to form the corresponding cyclized product. This approach provides access to
complex alkaloid-like structures incorporating the morpholine scaffold.
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Caption: Pictet-Spengler reaction pathway.

Substituted pyridines are prevalent in many pharmaceuticals and agrochemicals. 2-
Morpholinoacetaldehyde can be utilized in multicomponent reactions for the synthesis of highly
substituted pyridine rings. For instance, in a modified Hantzsch-type synthesis, it can react with
a [3-ketoester and an ammonia source to construct the dihydropyridine intermediate, which can
then be oxidized to the corresponding pyridine.

Role in Drug Development

The morpholine moiety is a well-established "privileged structure™” in medicinal chemistry,
frequently incorporated into drug candidates to improve properties such as aqueous solubility,
metabolic stability, and target binding affinity. While specific examples detailing the direct use of
4-(2,2-diethoxyethyl)morpholine in the synthesis of marketed drugs are not extensively
documented in publicly available literature, its deprotected form, 2-morpholinoacetaldehyde, is
a key precursor for introducing the morpholinoethyl group found in several important drug
classes.

For example, the synthesis of analogues of the antibiotic Linezolid and the anticancer agent
Gefitinib, both of which contain a morpholine ring, can be envisioned utilizing synthetic
strategies that involve intermediates derivable from 4-(2,2-diethoxyethyl)morpholine. The
ability to introduce the morpholinoethyl side chain via reactions like reductive amination makes
this building block highly relevant to the exploration of new chemical space around these and
other important pharmacophores.

Conclusion
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4-(2,2-Diethoxyethyl)morpholine is a versatile and valuable synthetic building block for
organic chemists, particularly those engaged in medicinal chemistry and drug discovery. Its
straightforward synthesis, coupled with the differential reactivity of the morpholine nitrogen and
the protected aldehyde, provides a flexible platform for the construction of a wide range of
complex and biologically relevant molecules. The ability to readily introduce the privileged
morpholine scaffold through this intermediate underscores its importance in the ongoing quest
for novel therapeutics.

Spectroscopic Data

Below are the expected 1H and 13C NMR chemical shifts for 4-(2,2-
diethoxyethyl)morpholine. Actual values may vary slightly depending on the solvent and
experimental conditions.

1H NMR (CDCI3, 400 MHz): & 4.55 (t, J = 5.5 Hz, 1H), 3.70-3.65 (m, 4H), 3.62 (dq, J = 9.4, 7.1
Hz, 2H), 3.48 (dq, J = 9.4, 7.1 Hz, 2H), 2.60 (d, J = 5.5 Hz, 2H), 2.50-2.45 (m, 4H), 1.20 (t, J =
7.1 Hz, 6H).

13C NMR (CDCI3, 101 MHz): 4 102.1, 66.9, 62.0, 58.8, 53.9, 15.3.

This data is consistent with the structure of 4-(2,2-diethoxyethyl)morpholine, showing the
characteristic signals for the morpholine ring protons, the diethoxyethyl group, and the
corresponding carbon atoms.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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synthetic-building-block]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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